![molecular formula C14H10N4O4 B2821262 5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione CAS No. 324580-27-0](/img/structure/B2821262.png)
5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione
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Overview
Description
5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Anticonvulsant Activities
A study by Sharma et al. (2016) highlights the synthesis of functionalized 5-(isoindole-1,3-dione) pyrimidinones, which includes compounds related to 5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione. These compounds have been tested for their anticonvulsant activities using in vivo methods like MES and PTZ tests. Notably, a derivative of this compound class showed significant anticonvulsant activity at a specific test dose (Sharma, Gawande, Mohan, & Goel, 2016).
Chromogenic Receptors for Ions
Bhattacharyya et al. (2017) reported a novel compound synthesized by condensation involving a similar structural moiety, which serves as a dual signaling chromogenic receptor for F-/AcO- and Al3+ ions. The compound's chromogenic response is reversible, indicating its potential in constructing reversible paper strips for detecting these ions (Bhattacharyya, Ghosh, Makhal, & Guchhait, 2017).
Antiviral Action
A study from 1979 by Garcia-Gancedo et al. explored derivatives of benzo[de]isoquinoline-diones, closely related to the compound . These derivatives demonstrated inhibitory activity against herpes simplex and vaccinia viruses in cell cultures, suggesting their potential antiviral applications (GARCIA-GANCEDO, Gil, Roldan, Pérez, & Vilas, 1979).
Corrosion Inhibition
A 2014 study by Ansari, Quraishi, and Singh investigated Schiff’s bases with structural similarity, which acted as corrosion inhibitors for mild steel in hydrochloric acid solution. This indicates the potential application of similar compounds in the field of material science and corrosion prevention (Ansari, Quraishi, & Singh, 2014).
Polymerisation Processes
Smith and Tighe (1981) studied the polymerisation process involving similar structural compounds. This research provides insights into the use of such compounds in polymer science, particularly in the formation of poly-α-esters with potential applications in various industrial and medical fields (Smith & Tighe, 1981).
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d2 , suggesting a potential application as antipsychotic agents .
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .
Biochemical Pathways
Given the potential modulation of the dopamine receptor d2, it can be inferred that the compound may influence dopaminergic signaling pathways .
Result of Action
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
properties
IUPAC Name |
5-nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-13-10-5-4-9(18(21)22)7-11(10)14(20)17(13)8-16-12-3-1-2-6-15-12/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOXZDVXUCYFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione |
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